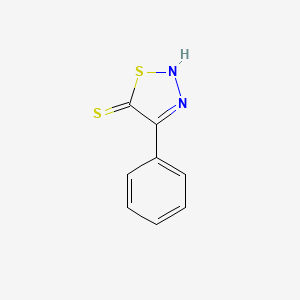

4-Phenyl-1,2,3-thiadiazol-5-ylhydrosulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

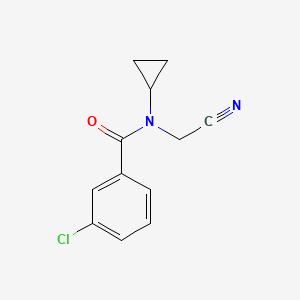

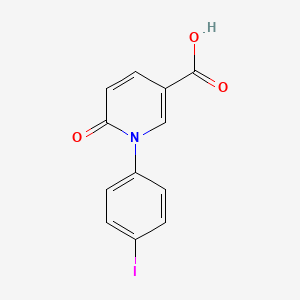

4-Phenyl-1,2,3-thiadiazol-5-ylhydrosulfide is a biochemical used for proteomics research . It has a molecular formula of C8H6N2S2 and a molecular weight of 194.28 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H6N2S2 . This indicates that the compound contains eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and two sulfur atoms.科学的研究の応用

Chemical Synthesis and Reactivity

Synthesis of Thioethers : 1,2,3-thiadiazoles react with strong bases to cleave the thiadiazole ring and form alkalimetal alkynethiolate, which can then react with alkyl or acyl halides to produce 1-alkynyl thioethers. This reaction is significant in the synthesis of thioether compounds, as exemplified by the transformation of 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium to 4-methyl-5-phenyl-1,2,3-thiadiazole upon reaction with methyl iodide (Raap & Micetich, 1968).

Photoinduced Molecular Rearrangements : The photochemistry of phenyl-substituted 1,2,4-thiadiazoles, including 5-phenyl-1,2,4-thiadiazole, can lead to the formation of several compounds like benzonitrile, 3-phenyl-1,2,4-thiadiazole, phenyl- and diphenyl-1,3,5-triazines through photoinduced electrocyclic ring closure and fragmentation processes (Pavlik et al., 2003).

Materials and Applications

Tribological Applications : Certain 1,3,4-thiadiazole-2-thione derivatives, such as 5-dodecyldithio-3-phenly-1,3,4-thiadiazole-2-thione (DPTT) and 5-cetyldithio-3-phenyl-1,3,4-thiadiazole-2-thione (DHTT), have been synthesized and shown to possess good thermal stabilities, corrosion inhibiting abilities, and excellent load-carrying capacities. These compounds exhibit outstanding anti-wear and friction-reducing properties as additives in rapeseed oil (Zhu et al., 2009).

Solar Cell Application : A novel and universal redox couple involving an organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, and its oxidized dimer has been used in dye-sensitized and quantum-dot sensitized solar cells, showing improved redox behavior and power conversion efficiency when combined with a conducting poly(3,4-ethylenedioxythiophene) counter electrode (Rahman et al., 2018).

特性

IUPAC Name |

4-phenyl-2H-thiadiazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILRJNNQBAZLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

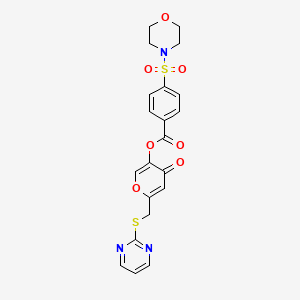

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556843.png)

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

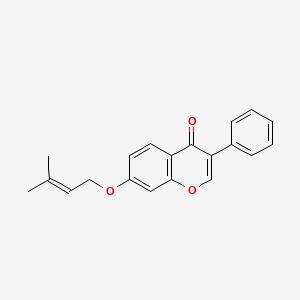

![3-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2556850.png)

![2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2556851.png)

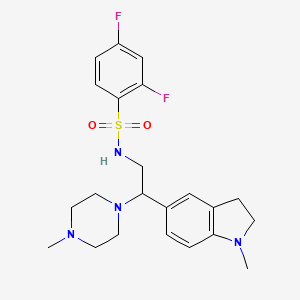

![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556856.png)